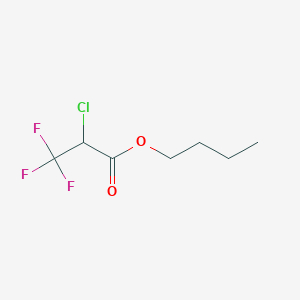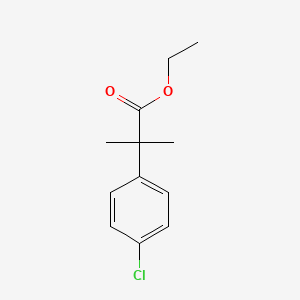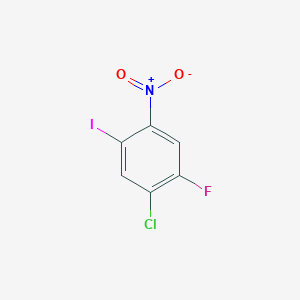
1-Chloro-2-fluoro-5-iodo-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-fluoro-5-iodo-4-nitrobenzene is an aromatic compound with a benzene ring substituted with chlorine, fluorine, iodine, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-fluoro-5-iodo-4-nitrobenzene typically involves multiple steps, starting from a benzene derivative. One common method is electrophilic aromatic substitution, where the benzene ring undergoes successive substitutions to introduce the desired substituents. For example, nitration of chlorobenzene can introduce the nitro group, followed by halogenation reactions to introduce chlorine, fluorine, and iodine .
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of these reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-fluoro-5-iodo-4-nitrobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions, such as using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can also undergo oxidation reactions, where the nitro group can be further oxidized to form different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles like hydroxide ions or amines can be used under basic conditions.
Reduction: Catalysts like palladium or platinum can be used in hydrogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as amino derivatives if amines are used.
Reduction: Amino derivatives are formed from the reduction of the nitro group.
Oxidation: Various oxidized products can be formed depending on the conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-2-fluoro-5-iodo-4-nitrobenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Chloro-2-fluoro-5-iodo-4-nitrobenzene involves its interaction with various molecular targets. The presence of multiple halogens and a nitro group can influence its binding to enzymes and receptors, potentially inhibiting their activity. The compound can also participate in electron transfer reactions due to the electron-withdrawing nature of the nitro group .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-fluoro-2-nitrobenzene: Similar structure but lacks the iodine substituent.
2-Chloro-5-fluoro-4-nitrobenzene: Similar but with different positions of substituents.
1-Iodo-4-nitrobenzene: Lacks the chlorine and fluorine substituents.
Uniqueness
1-Chloro-2-fluoro-5-iodo-4-nitrobenzene is unique due to the combination of chlorine, fluorine, iodine, and nitro groups on the benzene ring
Propriétés
Formule moléculaire |
C6H2ClFINO2 |
|---|---|
Poids moléculaire |
301.44 g/mol |
Nom IUPAC |
1-chloro-2-fluoro-5-iodo-4-nitrobenzene |
InChI |
InChI=1S/C6H2ClFINO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H |
Clé InChI |
CONYGFFSPKNHAD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)Cl)I)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


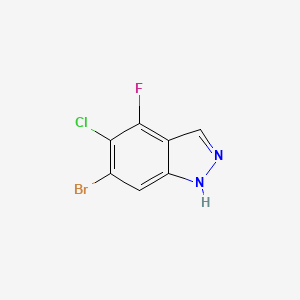
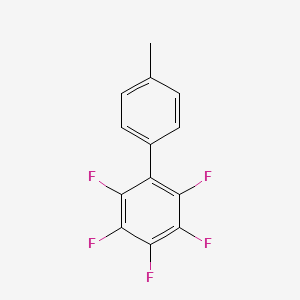
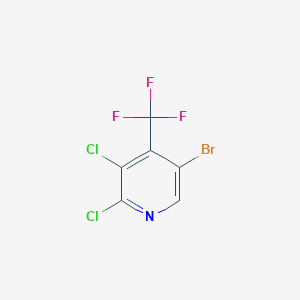
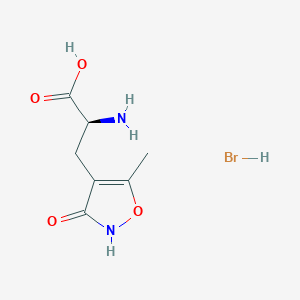

![2-Bromopyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B12843326.png)

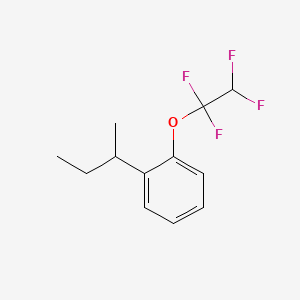
![1-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12843337.png)
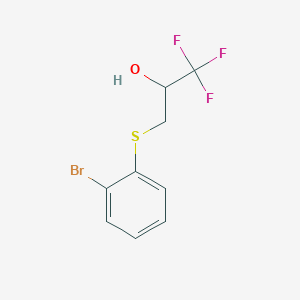
![N-Cyclopropyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12843355.png)
